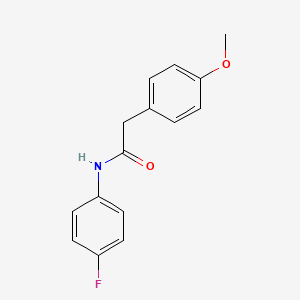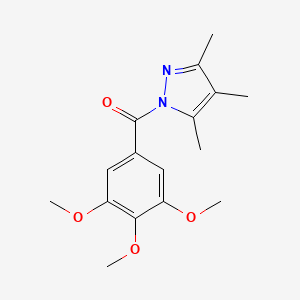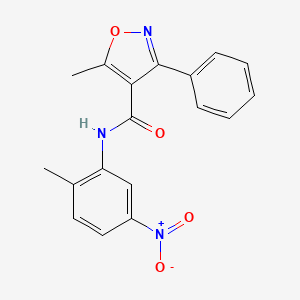
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide is a compound that belongs to the category of proline-derived tertiary amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology.
作用机制
The mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide involves the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of dipeptidyl peptidase IV by binding to its active site. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce blood glucose levels in animal models of type 2 diabetes. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
The advantages of using (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide in lab experiments include its high potency and selectivity towards specific enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify. However, the limitations of using (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to understand the mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide and to identify potential targets for drug discovery. Finally, the development of novel synthetic methods for (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide could lead to the discovery of new compounds with improved potency and selectivity.
Conclusion
In conclusion, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and chemical biology. This compound has been shown to exhibit inhibitory activity against various enzymes and proteins and has potential applications in the treatment of diseases such as type 2 diabetes and cancer. Further research is needed to understand the mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide and to identify potential targets for drug discovery.
合成方法
The synthesis of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide involves the reaction of N,N-diethyl-L-proline with 2,5-dimethylbenzoyl chloride, followed by the addition of glycolic acid and subsequent coupling with N-hydroxysuccinimide. The final product is obtained after purification using column chromatography.
科学研究应用
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been extensively studied for its potential applications in drug discovery. This compound has been reported to exhibit inhibitory activity against various enzymes such as dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
(2S,4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-[(2-hydroxyacetyl)amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-5-22(6-2)20(27)17-10-15(21-18(25)12-24)11-23(17)19(26)16-9-13(3)7-8-14(16)4/h7-9,15,17,24H,5-6,10-12H2,1-4H3,(H,21,25)/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGFMBLMLYGKQV-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C(=O)C2=C(C=CC(=C2)C)C)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@@H](CN1C(=O)C2=C(C=CC(=C2)C)C)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)


![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5676358.png)
![1,1',3',5'-tetramethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5676360.png)
